3-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione is a complex organic compound that features a unique fusion of triazinoindole and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by cyclization reactions involving appropriate precursors such as indole derivatives and triazine compounds under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides in the presence of a base like potassium carbonate.
Formation of the Benzothiazole Moiety: The benzothiazole ring is formed through a cyclization reaction involving ortho-aminothiophenol and a suitable carbonyl compound.
Coupling of the Two Moieties: The final step involves coupling the triazinoindole and benzothiazole moieties through a sulfanyl linkage, typically using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Its ability to interact with biological targets such as enzymes and receptors is being explored in various therapeutic contexts.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
5-benzyl-5H-[1,2,4]triazino[5,6-b]indole: Shares the triazinoindole core but lacks the benzothiazole moiety.
1,3-benzothiazole-2(3H)-thione: Contains the benzothiazole-thione structure but lacks the triazinoindole moiety.
Uniqueness
3-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione is unique due to its combination of the triazinoindole and benzothiazole moieties, which confer distinct chemical and biological properties. This dual structure allows for a broader range of interactions with biological targets and greater versatility in chemical reactions compared to its individual components.
Properties
Molecular Formula |
C24H17N5S3 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
3-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C24H17N5S3/c30-24-29(19-12-6-7-13-20(19)32-24)15-31-23-25-22-21(26-27-23)17-10-4-5-11-18(17)28(22)14-16-8-2-1-3-9-16/h1-13H,14-15H2 |
InChI Key |
SOUPPGPXKUINHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCN5C6=CC=CC=C6SC5=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.